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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

Cat. No.: S528382

Analytical Methods for Fosinopril Sodium Stability

The table below summarizes the core parameters of developed chromatographic methods for Fosinopril

Sodium and its related compounds.

Method & Stationary Mobile . Key Application /
Detection

Analyte Phase Phase Note

Reference

| RP-HPLC (Bulk Drug) Fesinopril Sodium | C18 Column (250 mm x 4.6 mm, 5 pm) | Methanol:Water
(0.1% OPA, pH 3.3) (70:30) | UV 267 nm | Linear (10-50 pg/mL), R? = 0.999; Validated per ICH guidelines
[1]]| | RP-HPLC (Plasma) Fosinoprilat | Bakerbond ENV (150 mm x 4.6 mm, 5 pm) | Microemulsion* (pH
2.8) | UV 220 nm | Direct injection of diluted plasma; Validated for patient plasma samples [2] | | | LC-MS
(Impurities) Fosinopril Sodium & Degradants | C18 Column | Methanol / Ammonium Acetate Buffer | MS
(APCI) | Optimized via Experimental Design & Neural Networks; Identifies degradation products [3] | | |
LC-MS/TOF (Degradants) Degradation Products | C18 Column | Acetonitrile / Ammonium Formate Buffer

| MS/TOF | Characterized seven degradation products under stress conditions [4] | |

*Microemulsion composition: 1.0% diisopropyl ether, 2.0% SDS, 6.0% n-propanol, 91.0% aqueous 25 mM
disodium hydrogen phosphate.
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Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Bulk Drug Analysis [1]

This method is suitable for the routine analysis of Fosinopril Sodium in bulk drug substance.

¢ Chromatographic Conditions

o Column: Agilent C18 Analytical Column (5 pm, 250 mm x 4.6 mm)

o Mobile Phase: Methanol and Water (0.1% Orthophosphoric Acid, pH adjusted to 3.3) in a ratio
of 70:30 (v/v). The pH can be adjusted with a buffer.

o Flow Rate: 0.7 mL/min

o Detection Wavelength: 267 nm

o Injection Volume: 20 uL

o Column Temperature: Ambient

o Run Time: Approximately 10 minutes (Fosinopril Sodium RT ~4.5 min)

e Sample Preparation

o Standard Solution: Accurately weigh and dissolve Fosinopril Sodium in the mobile phase or
a suitable solvent (e.g., methanol) to obtain a concentration range of 10-50 pg/mL.

¢ Validation Parameters

o Linearity: Prepare and inject standards across the 10-50 pg/mL range. The correlation
coefficient (R2) should be = 0.999.

o Precision: Perform six replicate injections of a standard solution. The %RSD for peak area
should be < 2.0%.

o Accuracy: Conduct a recovery study by spiking a known amount of standard into the sample.
Recovery should be close to 100%.

o Specificity: The method should demonstrate resolution of the Fosinopril Sodium peak from
any known impurities or degradation products.

Protocol 2: LC-MS Method for Degradation Product
Characterization [3] [4]
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This method is used for identifying and monitoring impurities and degradation products formed under stress

conditions.

e Chromatographic Conditions

o Column: C18 Column (e.g., 150 mm x 4.6 mm, 5 yum)

o Mobile Phase: A gradient or isocratic mixture of Methanol and a volatile buffer (e.g., 10 mM
Ammonium Acetate or Ammonium Formate).

o Flow Rate: 0.5 - 1.0 mL/min (may require splitting before MS inlet)

o Detection: Mass Spectrometry with Atmospheric Pressure Chemical lonization (APCI) or
Electrospray lonization (ESI) in positive mode.

o MS Settings: Optimized using neural networks; typically involves full scans and MSn
fragmentation for structural elucidation.

e Sample Preparation: Forced Degradation Studies

o Acidic Hydrolysis: Expose drug solution to 0.1 M HCI at room temperature or elevated
temperature (e.g., 60°C) for a period.

o Basic Hydrolysis: Expose drug solution to 0.1 M NaOH at room temperature. Fosinopril
sodium is highly susceptible to base hydrolysis, leading to the formation of Fosinoprilat [4].

o Oxidative Degradation: Treat drug solution with 3-30% Hydrogen Peroxide (H202) at room
temperature.

o Photolytic Degradation: Expose the solid drug and/or solution to UV and visible light as per
ICH options.

o Thermal Degradation: Heat the solid drug at 105°C for a defined period.

o After stress, neutralize the solutions, dilute with mobile phase, and inject.

Stability Assessment Workflow

The following diagram illustrates the logical workflow for developing and applying a stability-indicating

method for Foesinopril Sodium, from stress testing to analyte characterization.

Diagram Title: Workflow for Stability-Indicating Method Development

Key Application Notes
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¢ Method Selection: For quantitative analysis of the pure drug, the validated RP-HPLC method is
robust [1]. For comprehensive impurity profiling and identification of unknown degradants, LC-MS is
indispensable [3] [4].

¢ Primary Degradant: The main hydrolytic degradation product is Fosinoprilat, the active diacid
metabolite. It is primarily formed under basic stress conditions [5] [4].

¢ Analytical Challenges: Fosinoprilat and other degradants may lack strong chromophores, making
UV detection less sensitive. Mass spectrometry is often required for their specific detection and
characterization [3] [4].

¢ Method Optimization: Advanced tools like Experimental Design (CDD) and Artificial Neural
Networks (ANN) can be effectively used to optimize LC-MS conditions for the best separation and
sensitivity [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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